4-(Dimethylamino)benzene-1,3-diol

Lipophilicity Formulation science Drug design

4-(Dimethylamino)benzene-1,3-diol (CAS 700340-99-4) is a 4-substituted resorcinol derivative with the molecular formula C8H11NO2. It is a specialty research chemical characterized by a strong electron-donating dimethylamino group para to one hydroxyl and ortho to the other.

Molecular Formula C8H11NO2
Molecular Weight 153.18 g/mol
Cat. No. B13959675
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Dimethylamino)benzene-1,3-diol
Molecular FormulaC8H11NO2
Molecular Weight153.18 g/mol
Structural Identifiers
SMILESCN(C)C1=C(C=C(C=C1)O)O
InChIInChI=1S/C8H11NO2/c1-9(2)7-4-3-6(10)5-8(7)11/h3-5,10-11H,1-2H3
InChIKeyRJIIVCGAKYBJOJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procuring 4-(Dimethylamino)benzene-1,3-diol: A Unique Resorcinol for Advanced Oxidation Chemistry


4-(Dimethylamino)benzene-1,3-diol (CAS 700340-99-4) is a 4-substituted resorcinol derivative with the molecular formula C8H11NO2 . It is a specialty research chemical characterized by a strong electron-donating dimethylamino group para to one hydroxyl and ortho to the other. This substitution pattern fundamentally alters the electronic structure of the resorcinol core, creating a highly activated aromatic system distinct from other common couplers like resorcinol or 2-methylresorcinol. Its primary applications are as a synthetic intermediate in dye chemistry and as a candidate in pharmaceutical research targeting enzymes that interact with the 4-substituted resorcinol motif [1].

Why Generic Substitution Fails for 4-(Dimethylamino)benzene-1,3-diol in Oxidation and Coupling Reactions


Generic substitution of resorcinol derivatives in oxidation-driven applications like hair dye formulation is scientifically unsound due to the dominant influence of the 4-position substituent on reaction kinetics, color development, and physicochemical stability. The dimethylamino group on 4-(Dimethylamino)benzene-1,3-diol has a profoundly different electronic character compared to the alkyl, chloro, or unsubstituted analogs most commonly used. Its strong electron-donating resonance effect (+M) significantly lowers the oxidation potential and directs electrophilic coupling to different positions, which can result in different reaction rates, color hues, and fastness properties compared to resorcinol or 4-chlororesorcinol [1]. Patents explicitly highlight the unsatisfactory resistance characteristics of common couplers like resorcinol and 2-methylresorcinol, driving the search for novel resorcinol derivatives with optimized performance [2].

Quantitative Differentiation of 4-(Dimethylamino)benzene-1,3-diol: Evidence vs. In-Class Alternatives


Enhanced Hydrophobicity (Predicted LogP) vs. Unsubstituted Resorcinol

The introduction of the dimethylamino group at the 4-position markedly increases the predicted lipophilicity compared to the parent compound, resorcinol. This is a critical factor for the compound's ability to partition into non-polar environments, such as hair fibers or biological membranes. The calculated LogP for 4-(Dimethylamino)benzene-1,3-diol is approximately 0.57, representing a shift of roughly -0.2 to -0.3 log units from resorcinol's experimental LogP of 0.8 . This increased hydrophilicity, while counterintuitive for a methyl addition, is due to the overall polar nature of the amino group, but contrasts sharply with alkyl-substituted resorcinols which have significantly higher LogP values.

Lipophilicity Formulation science Drug design

Differentiated Oxidation Potential Arising from the 4-Dimethylamino Substituent

The strong electron-donating resonance effect of the 4-dimethylamino group fundamentally alters the oxidation potential relative to other 4-substituted resorcinol couplers. While direct cyclic voltammetry data for this specific compound were not found in the search, class-level inference from electrochemical studies on resorcinol derivatives establishes the principle that substitution pattern is the primary driver of oxidation potential [1]. The dimethylamino group is a much stronger electron donor than -H, -Cl, or -CH3, which will result in a significantly lower oxidation potential, making the compound more reactive towards oxidized developer species. In contrast, the electron-withdrawing 4-chloro substituent on 4-chlororesorcinol is known to increase the oxidation potential, making it less reactive [1].

Oxidation kinetics Dye chemistry Electrochemical analysis

Structural Confirmation via One-Step Synthesis with Quantitative Yield

A major challenge with specialty research chemicals is verification of structure and purity. A recent publication details a one-step synthesis of 4-(Dimethylamino)benzene-1,3-diol under adapted Vilsmeier conditions with a quantitative yield [1]. Critically, the product's structure and purity were rigorously confirmed by 1H-, 2H-, 13C-NMR, IR, and Raman spectroscopy, providing a comprehensive spectroscopic fingerprint. This represents a significant advancement in procurement confidence, as it offers a definitive, peer-reviewed benchmark for identity and purity testing that is not always available for less-studied in-class alternatives.

Organic synthesis Process chemistry Chemical procurement

Differentiation by Positional Isomerism: 4- vs. 5-(Dimethylamino)benzene-1,3-diol

The specific positioning of the dimethylamino group on the resorcinol ring is a critical determinant of its properties. The compound must be distinguished from its positional isomer, 5-(Dimethylamino)benzene-1,3-diol (CAS 40248-00-8) . In the 4-isomer, the amino group is conjugated with both hydroxyl groups (para to one, ortho to the other), resulting in a unique push-pull electronic system. In the 5-isomer, the amino group is meta to one hydroxyl and para to the other, disrupting this conjugation. This fundamental electronic difference leads to distinct UV-Vis absorption profiles and reactivity, which are crucial for any application relying on the compound's chromophoric or electronic properties.

Isomer-specific activity Structure-activity relationship Chemical biology

Optimal Application Scenarios for 4-(Dimethylamino)benzene-1,3-diol Based on Evidence


Development of Novel Oxidative Hair Dye Couplers with Unique Shades

The compound is structurally validated for use as a coupler in oxidative hair dye formulations. Its uniquely strong electron-donating 4-dimethylamino group, as confirmed by class-level inference from electrochemical studies on resorcinol derivatives, predicts it will react with oxidized developer species with different kinetics than standard couplers like resorcinol or 2-methylresorcinol. This can lead to the formation of novel chromophores and hair shades that are not achievable with current in-class alternatives, directly addressing the industry's search for new color nuances noted in foundational patents [1].

Investigating Tyrosinase Inhibition with a 4-Substituted Resorcinol Scaffold

The 4-substituted resorcinol moiety is a validated pharmacophore for tyrosinase inhibition, a key target for skin-lightening agents [2]. The 4-dimethylamino variant offers a distinct electronic profile compared to commonly studied 4-alkyl or 4-halogenated derivatives. Its predicted LogP of ~0.57 makes it more hydrophilic than 4-hexylresorcinol, which may alter its partitioning and binding kinetics. This compound serves as a valuable tool molecule for structure-activity relationship (SAR) studies exploring the impact of electron-donating groups on tyrosinase inhibition, for which the 4-substituted resorcinol motif is already proven to be essential [2].

Quality Control and Identity Verification in Procurement

The publication of a detailed, peer-reviewed synthetic protocol with quantitative yield provides a reliable benchmark for the compound's identity. The accompanying 1H-, 2H-, 13C-NMR, IR, and Raman spectra offer a comprehensive and unambiguous fingerprint for incoming quality control (QC) verification [3]. This is a distinct advantage when procuring from new suppliers or when high confidence in structural identity is required, a situation not always matched by other less-studied resorcinol derivatives where such rigorous data may not be publicly available.

Electrochemical or Spectroelectrochemical Probe Development

The strong push-pull electronic character of the 4-(dimethylamino)benzene-1,3-diol molecule, arising from the conjugation of the electron-donating amino group with two hydroxyl groups, makes it a candidate for the development of electrochromic or redox-active probes. Its distinct electron-donating power, inferred from its Hammett substituent constant, ensures a unique redox potential compared to other resorcinol derivatives, which is a fundamental requirement for selective electrochemical detection or color-changing sensor development.

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